Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate
Description
Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate is a synthetic carbamate derivative characterized by a unique alkyne-amine-carbamate hybrid structure. Its molecular framework includes a but-2-yn-1-yl backbone substituted with a benzyl(methyl)amino group at the 4-position and an ethyl carbamate moiety. Its design likely aims to modulate lipophilicity, steric effects, or receptor-binding profiles compared to simpler carbamates .
Properties
IUPAC Name |
ethyl N-[4-[benzyl(methyl)amino]but-2-ynyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-19-15(18)16-11-7-8-12-17(2)13-14-9-5-4-6-10-14/h4-6,9-10H,3,11-13H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDDCBXDXIFJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC#CCN(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate typically involves a multi-step process. One common method includes the reaction of benzyl(methyl)amine with but-2-yn-1-yl bromide to form the intermediate compound, which is then reacted with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with proteins and other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Key Differences :
- Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate lacks the benzimidazole or sulfonyl groups seen in benomyl, carbendazim, or asulam. Its alkyne spacer and tertiary amine substituent may enhance conformational rigidity or alter solubility compared to these agrochemicals .
Comparison Insights :
- Lipophilicity: The benzyl(methyl)amino group in the target compound likely increases lipophilicity compared to chlorophenyl carbamates (e.g., 4a–i), which exhibit log k values influenced by chloro-substituents .
- Synthetic Complexity : The alkyne linker in the target compound introduces synthetic challenges absent in the straightforward alkylation or acylation routes used for 4a–i derivatives .
Biological Activity
Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate, a compound with a complex structure, has shown promising biological activities in various studies. This article delves into its biological activity, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of 288.35 g/mol. The compound features a carbamate functional group, which is known to influence its biological activity.
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:
- Inhibition of Enzymatic Activity : Some studies have suggested that carbamate derivatives can inhibit specific enzymes involved in cellular processes, potentially leading to antiproliferative effects in cancer cells.
- Modulation of Receptor Activity : The benzyl(methyl)amino moiety may interact with various receptors, influencing signaling pathways associated with cell growth and apoptosis.
- Impact on Microtubule Dynamics : Similar compounds have been shown to affect microtubule assembly, which is crucial for cell division and morphology.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antiproliferative | Demonstrated activity against various cancer cell lines, including HeLa cells. |
| Enzyme Inhibition | Potential inhibition of key enzymes involved in metabolic pathways. |
| Receptor Modulation | Possible interaction with neurotransmitter receptors affecting mood and behavior. |
Antiproliferative Effects
A study investigated the antiproliferative effects of related carbamate derivatives on HeLa cells. The results showed that certain modifications to the structure enhanced the potency against these cancer cells. The mechanism was linked to the disruption of microtubule dynamics, leading to mitotic arrest and subsequent cell death .
Enzyme Inhibition Studies
Another research focused on the enzyme inhibition properties of carbamate compounds similar to this compound. The findings indicated that these compounds could effectively inhibit enzymes involved in cancer progression, suggesting a potential role in cancer therapy .
Receptor Interaction Analysis
Research has also explored the interaction of similar compounds with neurotransmitter receptors, highlighting their potential as antidepressants or anxiolytics. The structural features that enhance receptor binding affinity were identified, indicating that modifications could lead to improved efficacy in treating mood disorders .
Q & A
Q. What are the optimal synthetic routes for Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves coupling ethyl carbamate derivatives with functionalized amines under controlled conditions. For example:
- Solvent selection: Polar aprotic solvents like ethyl acetate or dichloromethane stabilize intermediates and reduce side reactions .
- Temperature and pressure: Reactions often proceed at 50–80°C under inert atmospheres to prevent degradation of the alkyne moiety.
- Microwave-assisted synthesis: This method reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yields by 15–20% compared to conventional heating .
- Catalysts: Base catalysts like triethylamine or DMAP accelerate carbamate bond formation.
| Condition | Yield (%) | Reaction Time |
|---|---|---|
| Conventional heating | 65–70 | 24 h |
| Microwave-assisted | 80–85 | 2–4 h |
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the benzyl(methyl)amino group (δ 2.8–3.2 ppm for N–CH₃) and the but-2-yn-1-yl backbone (alkyne proton at δ 1.9–2.1 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
- X-ray Crystallography: SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C≡C bond at ~1.20 Å) .
Advanced Research Questions
Q. How can computational docking studies (e.g., Glide XP) predict target interactions, and what experimental validation is required?
- Methodological Answer:
- Glide XP Scoring: Incorporates hydrophobic enclosure, hydrogen bonding, and desolvation penalties to estimate binding affinities. For example, docking into acetylcholinesterase (AChE) reveals key interactions with the catalytic triad (e.g., π-π stacking with Trp86) .
- Validation Steps:
Compare predicted ΔG values with experimental ITC (isothermal titration calorimetry) data.
Perform mutagenesis on predicted binding residues (e.g., Phe330 in AChE) to confirm interaction loss .
Q. What strategies resolve contradictions in crystallographic data during structure determination?
- Methodological Answer:
- SHELX Refinement: Use SHELXL for high-resolution data (≤1.2 Å) to model disorder or twinning. For example:
- Apply TWIN/BASF commands to refine twinned crystals .
- Cross-validate with spectroscopic data (e.g., IR carbonyl stretches at ~1700 cm⁻¹) to confirm bond assignments .
- Multi-software validation: Compare refinement results with Phenix or REFMAC5 to identify systematic errors .
Q. How do QSAR models (e.g., CoMSA or IVE-PLS) inform structural modifications for enhanced cholinesterase inhibition?
- Methodological Answer:
- CoMSA (Comparative Molecular Surface Analysis): Maps electrostatic and steric features of carbamate derivatives to identify regions favoring AChE/BChE inhibition. For example:
- Bulky substituents at the benzyl position improve hydrophobic interactions .
- IVE-PLS (Interaction Energy PLS): Quantifies ligand-protein interaction energies (e.g., van der Waals contributions) to prioritize derivatives.
- Structural Modifications:
- Introduce electron-withdrawing groups (e.g., -F) on the benzene ring to enhance carbamate electrophilicity, increasing covalent binding to serine hydrolases .
Data Analysis and Experimental Design
Q. How should researchers design dose-response assays to evaluate enzyme inhibition while minimizing false positives?
- Methodological Answer:
- Assay Conditions:
- Use recombinant AChE/BChE (0.1–1.0 nM) in pH 8.0 buffer (25°C) with 0.01% BSA to prevent nonspecific binding .
- Include galantamine (IC₅₀ = 1–5 µM) as a positive control.
- Data Interpretation:
- Fit dose-response curves with Hill slopes (nH >1 suggests cooperative binding).
- Apply the Cheng-Prusoff equation to correct for substrate competition .
Q. What statistical approaches are recommended for analyzing discrepancies in biological activity across replicate studies?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
